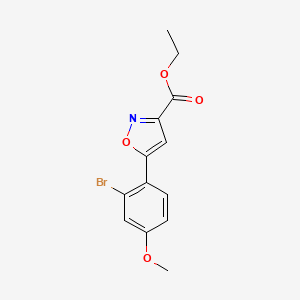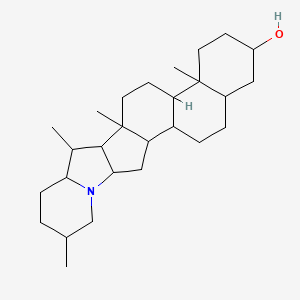![molecular formula C8H8BrN B13709269 1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13709269.png)
1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine is a heterocyclic compound that features a bromine atom attached to a dihydrocyclopenta[c]pyridine ring system
Preparation Methods
The synthesis of 1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine can be achieved through several synthetic routes. One common method involves the bromination of 6,7-dihydro-5H-cyclopenta[c]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or chloroform .
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes, often using oxidizing agents like manganese dioxide or potassium permanganate.
Reduction Reactions: Reduction of the bromine atom can yield the parent hydrocarbon, 6,7-dihydro-5H-cyclopenta[c]pyridine, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions for these reactions vary, but they typically involve standard laboratory techniques and conditions, such as refluxing in appropriate solvents and using catalysts or promoters to enhance reaction rates and selectivity .
Scientific Research Applications
1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research into the pharmacological properties of this compound may lead to the development of new therapeutic agents targeting specific diseases or conditions.
Mechanism of Action
The mechanism of action of 1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine depends on its specific application and the target it interacts with. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific derivative or application .
Comparison with Similar Compounds
1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[c]pyridine: The parent compound without the bromine atom, which has different reactivity and applications.
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another derivative with a nitrile group, which may exhibit different biological activities and chemical reactivity.
Properties
Molecular Formula |
C8H8BrN |
|---|---|
Molecular Weight |
198.06 g/mol |
IUPAC Name |
1-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C8H8BrN/c9-8-7-3-1-2-6(7)4-5-10-8/h4-5H,1-3H2 |
InChI Key |
GPGBMSYCCHNXFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


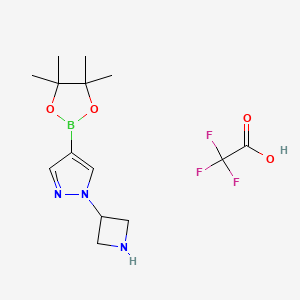
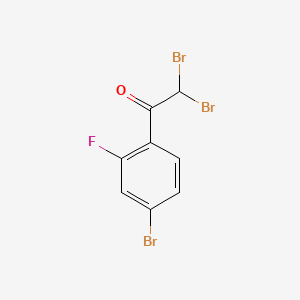
![6-Bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B13709192.png)
![N-Boc-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanamine](/img/structure/B13709196.png)
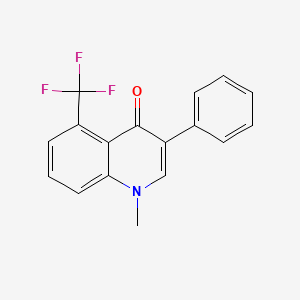
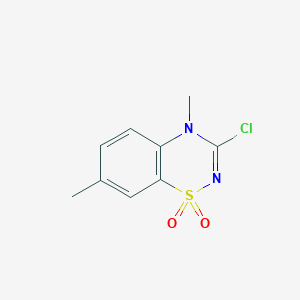
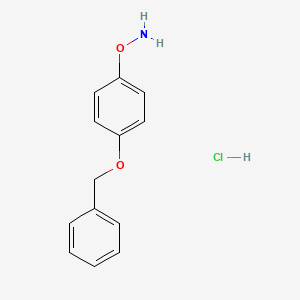
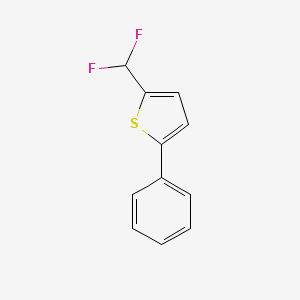
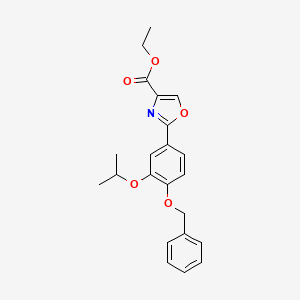
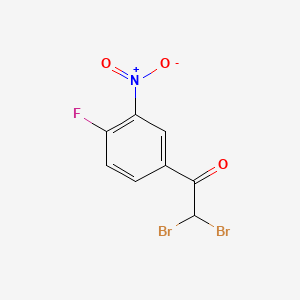
![Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]](/img/structure/B13709239.png)
![2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B13709252.png)
